Propoxate

Description

Contextualization within Pharmacology and Medicinal Chemistry Research

Propoxate is a compound of interest in the fields of life science, particularly in pharmacology and medicinal chemistry. ontosight.ai These fields broadly investigate the interactions of chemical substances with biological systems, including the study of potential therapeutic effects and the design and synthesis of new drug candidates. ontosight.aipulsus.com Compounds like this compound are studied to understand their pharmacological profiles and potential applications. ontosight.ai

Historical Perspective of Imidazole-Derived Anesthetic and Hypnotic Agents in Research

The history of imidazole-derived anesthetic and hypnotic agents in research dates back several decades. Etomidate (B1671615), a related imidazole (B134444) derivative, was first reported in 1965 as part of a series of arylalkyl imidazole-5-carboxylate esters synthesized by Janssen Pharmaceuticals. nih.gov Initially explored for antifungal properties, the potent hypnotic activity of some of these compounds was observed during animal testing, revealing potential as anesthetic agents with apparently greater safety margins compared to barbiturates. nih.gov This historical context highlights the broader research into the imidazole scaffold for central nervous system activity.

Significance of this compound in Aquatic Vertebrate Research and Biomedical Applications

This compound holds particular significance in the realm of aquatic vertebrate research. It has been utilized as an anesthetic agent in fish. iiab.mewikipedia.orgsmolecule.com Its application in this area allows researchers to conduct studies on various physiological responses in aquatic animals with reduced distress. smolecule.com this compound is noted for its potent anesthetic properties in cold-blooded vertebrates and exhibits high solubility in both fresh and salt water, making it suitable for aquatic environments. smolecule.com Research has investigated its efficacy in inducing anesthesia in different fish species, including trout and zebrafish, valuing its rapid induction and recovery times for short-term procedures. smolecule.com While the precise mechanism of action in fish remains under investigation, its anesthetic properties make it a valuable tool for studying the nervous system function in these organisms, enabling temporary immobilization for recording neural activity and investigating pathways and responses to stimuli. smolecule.com this compound has been explored as a potential alternative to other fish anesthetics that may have limitations such as longer recovery periods or negative impacts on health. smolecule.com

While this compound has been used as an anesthetic in fish, it has not been employed for therapeutic use in humans. iiab.meoup.com Its significance in biomedical applications primarily stems from its use as a research tool in aquatic models and its structural relationship to clinically used anesthetics like etomidate.

Current Landscape of this compound Research and Emerging Areas of Investigation

The current landscape of this compound research appears to include investigations into its properties, particularly in comparison to related compounds. Recent studies have noted the presence of this compound and its isomer isothis compound in certain substances, leading to analytical method development for their detection. researchgate.nettandfonline.com This suggests an emerging area of investigation related to the detection and identification of this compound in various contexts. Research also continues to explore imidazole-derived compounds more broadly, with efforts focused on developing new derivatives with improved pharmacological profiles, such as those aiming to retain desirable anesthetic properties while minimizing side effects observed with related agents like etomidate. nih.govfrontiersin.orgcolab.ws While this compound itself has not been marketed for human use, its structural class continues to be a subject of research in the pursuit of novel anesthetic and hypnotic agents.

Structure

2D Structure

3D Structure

Propriétés

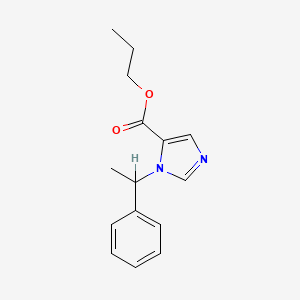

IUPAC Name |

propyl 3-(1-phenylethyl)imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-3-9-19-15(18)14-10-16-11-17(14)12(2)13-7-5-4-6-8-13/h4-8,10-12H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPZAQFNYKISK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057810 | |

| Record name | Propoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7036-58-0 | |

| Record name | Propyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7036-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007036580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42D353K88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Process Development of Propoxate

Established Synthetic Pathways and Methodologies for Propoxate

The foundational step in the synthesis of this compound involves the esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with propanol (B110389). This reaction typically utilizes acid catalysis.

Reactant Selection and Chemical Transformation Mechanisms

A primary established route begins with 1-(1-phenylethyl)-1H-imidazole-5-carboxamide or 1-(1-phenylethyl)-1H-imidazole-5-carbonitrile. These precursors undergo acid-catalyzed esterification with lower alkanols, such as methanol (B129727) or ethanol, to form intermediate esters. Subsequent alkaline hydrolysis of these esters yields the corresponding carboxylic acid, 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid.

The esterification of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid with propanol is commonly catalyzed by strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it susceptible to nucleophilic attack by propanol. This is a typical Fischer esterification mechanism.

An alternative pathway involves the oxidation of 2-mercaptoimidazole (B184291) derivatives. For instance, oxidizing 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxamide using hydrogen peroxide under alkaline conditions can also lead to the desired imidazole-5-carboxylic acid structure.

This compound hydrochloride itself can undergo various chemical reactions, including oxidation to corresponding imidazole-5-carboxylic acid derivatives, reduction to alcohol derivatives, and nucleophilic substitution where the propoxy group is replaced.

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of chemical synthesis products. Factors such as temperature, pressure, reactant concentrations, and reaction time significantly influence the conversion of reactants and the formation of unwanted by-products. deskera.commt.com

For the esterification step in this compound synthesis, typical reaction conditions involve a molar ratio of 1:1.2 (acid-to-propanol) to drive the reaction towards completion. A catalyst loading of 5–10 mol% of H₂SO₄ is commonly employed. The reaction is often carried out under reflux conditions (100–110°C) under an inert atmosphere (N₂ or Ar) for 6–8 hours, with the progress monitored by thin-layer chromatography (TLC).

Post-reaction workup typically involves extracting the crude ester with ethyl acetate (B1210297) and washing with saturated sodium bicarbonate solution to neutralize residual acid. Rotary evaporation yields this compound as a viscous oil.

To obtain this compound in its more stable and water-soluble hydrochloride salt form, the free base is dissolved in anhydrous diethyl ether, and gaseous HCl is bubbled through the solution until precipitation occurs. Alternative methods include titration with concentrated HCl in cold ethanol, which can achieve yields exceeding 85% after recrystallization. Critical parameters during salt formation include maintaining the temperature below 10°C to prevent imidazole (B134444) ring degradation and using 1.1 equivalents of HCl to ensure complete protonation.

Industrial-scale production has seen the adoption of continuous flow systems for esterification, which can significantly reduce reaction times compared to batch processes. For example, using a tubular reactor with immobilized H₂SO₄ on silica (B1680970) gel has shown high conversion rates with very short residence times, minimizing side product formation and offering advantages in energy efficiency and yield improvement.

Achieving high purity (>99%) for this compound hydrochloride often involves recrystallization from solvent mixtures like ethanol/water. Slow cooling during recrystallization can yield crystalline material, and residual solvents are removed under vacuum. Analytical methods such as HPLC with UV detection are used for impurity profiling and to quantify common impurities like unreacted carboxylic acid and propanol adducts.

Development of Novel Synthetic Approaches for Imidazole-Derived Compounds

The imidazole scaffold is prevalent in various bioactive molecules, driving ongoing research into novel synthetic methodologies for its construction and functionalization. biomedpharmajournal.orgujpronline.com Various approaches have been developed for synthesizing imidazole derivatives, including multicomponent reactions, which are often considered efficient and economical. chemrxiv.org

Novel imidazole derivatives have been synthesized using multi-step strategies, such as reactions involving ethanone (B97240) with selenium dioxide followed by cyclization with aromatic aldehydes in the presence of acetic acid or ammonium (B1175870) acetate. biomedpharmajournal.org One-pot synthesis methods, including those utilizing Mannich base chemistry with copper catalysts, have also been reported for preparing imidazole derivatives. biomedpharmajournal.org

Other novel approaches involve cyclocondensation reactions of diketones (like benzil), aromatic primary amines, aldehydes, and ammonium acetate in glacial acetic acid to yield tetrasubstituted imidazole derivatives. chemrxiv.org The synthesis of novel 1-hydroxy-2,4,5-triaryl imidazole derivatives has also been reported, involving coupling reactions and cyclization of oximinoketone intermediates with aromatic aldehydes and ammonium acetate. brieflands.com

Research also explores novel synthesis methods for imidazole-containing coordination compounds, for instance, using reducing agents like thiourea (B124793) and Sn(II) to synthesize complexes with metals like Technetium. mdpi.com

Chemoenzymatic Synthesis Strategies for this compound Analogs and Bioactive Molecules

Chemoenzymatic synthesis, which combines the power of enzymatic transformations with traditional organic chemistry methods, offers a promising route for accessing complex and bioactive molecules, including potential this compound analogs. monash.edubeilstein-journals.org This approach leverages the high regioselectivity and stereoselectivity of enzymes, often allowing reactions to be conducted under mild conditions and reducing the need for protecting group strategies. monash.edunih.gov

While specific chemoenzymatic routes for this compound itself are not extensively detailed in the search results, the broader field of chemoenzymatic synthesis is actively being explored for the preparation of diverse bioactive natural products and pharmaceutical components. beilstein-journals.orgnih.govnih.gov This includes the synthesis of macrocyclic peptides and polyketides using enzymes like thioesterases for key cyclization steps. beilstein-journals.org Enzymes such as bacterial benzoyl coenzyme A ligase and plant type III polyketide synthases are being utilized in chemoenzymatic approaches to generate a variety of polyketide products, including novel compounds with potential cytotoxicity. nih.gov

The development of chemoenzymatic strategies is seen as a way to overcome limitations in traditional synthesis, such as insufficient regioselectivity, and to increase the efficiency of preparing complex molecules. beilstein-journals.org The integration of enzymes can lead to more step-economic and environmentally benign synthetic routes. monash.edu

Advanced Retrosynthesis Planning for this compound and Structurally Related Compounds

Retrosynthesis is a critical technique in organic synthesis planning, involving the systematic deconstruction of a target molecule into simpler, readily available starting materials through a series of hypothetical "retrosynthetic steps" or "transforms". journalspress.comwikipedia.org This process helps identify potential synthetic routes and evaluate their feasibility. wikipedia.org

For this compound and structurally related imidazole compounds, retrosynthesis planning would involve identifying key disconnections in the molecule. Given the structure of this compound, a primary disconnection would likely involve the ester linkage, leading back to the imidazole-5-carboxylic acid and propanol. Further retrosynthetic steps would focus on the construction of the 1-(1-phenylethyl)-1H-imidazole core.

Retrosynthetic analysis often involves identifying synthons, which are idealized charged fragments, and their corresponding commercially available synthetic equivalents. wikipedia.org For example, disconnecting the ester bond in this compound would conceptually yield a carboxylic acid synthon and a propoxy synthon, which correspond to the carboxylic acid and propanol starting materials used in the actual synthesis.

Advanced retrosynthesis planning can utilize various techniques, including retrosynthetic disconnections, functional group interconversions, and the analysis of protecting groups. journalspress.com The goal is to simplify the molecular structure until simple or commercially available compounds are reached, which then form the basis of the forward synthesis. wikipedia.org

With the advent of computational tools and artificial intelligence, machine learning and deep learning are increasingly being integrated into retrosynthesis prediction to accelerate the process and explore a wider range of potential synthetic pathways. arxiv.orgengineering.org.cnnih.gov These computational methods aim to predict possible reactants from a target molecule by analyzing reaction logic and identifying potential disconnections. arxiv.orgengineering.org.cn

Retrosynthesis planning for imidazole-derived compounds, including potential this compound analogs, would leverage these techniques to identify efficient routes to the substituted imidazole core and the attachment of the propoxycarbonyl group. biomedpharmajournal.orgchemrxiv.orgbrieflands.com The complexity of the imidazole scaffold and its various substitution patterns necessitates careful retrosynthetic analysis to devise effective synthetic strategies.

Pharmacological Investigations of Propoxate

Preclinical Efficacy Studies in Anesthesia and Hypnosis

Propoxate is recognized for its potent anesthetic and hypnotic effects in various animal models, with significant research focusing on its utility in aquatic and cold-blooded species dfo-mpo.gc.canih.gov.

Anesthetic Efficacy in Aquatic Vertebrate Models

This compound has been primarily employed as an anesthetic for fish and other aquatic animals smolecule.com. Studies have demonstrated its effectiveness in inducing anesthesia in various fish species, including trout and zebrafish smolecule.com. Researchers value this compound for its rapid induction and recovery times, which are suitable for short-term procedures and help minimize distress to the animals smolecule.com. Compared to traditional agents like Tricaine (B183219) (MS222), this compound is reported to be significantly more potent smolecule.comcolab.wsresearchgate.net. Effective concentrations of this compound for anesthesia in fish have been reported to range from 0.5 mg/L to 10 mg/L ccac.ca. A study involving zebrafish showed that this compound was effective in inducing anesthesia and resulted in faster recovery times compared to MS-222 and benzocaine (B179285) . This compound is freely soluble in both fresh and salt water, making it suitable for aquatic applications smolecule.comccac.ca.

Hypnotic Properties and Induction Characteristics in Cold-Blooded Organisms

This compound is recognized as a potent hypnotic agent in cold-blooded vertebrates smolecule.comdfo-mpo.gc.ca. Cold-blooded animals, or ectotherms, rely on external heat sources to regulate their body temperature and have variable internal temperatures ifaw.orgwikipedia.orgbritannica.com. Research conducted as early as 1965 described this compound as a new potent anesthetic agent in cold-blooded vertebrates, with studies conducted on organisms such as goldfish, frogs, and salamanders dfo-mpo.gc.ca. The rapid induction times observed in fish models also highlight the hypnotic properties of this compound in aquatic cold-blooded organisms .

Evaluation of Sedative and Immobilizing Effects in Research Animal Models

Beyond its use as an anesthetic, this compound's sedative and immobilizing effects have been evaluated in research settings. In fish research, this compound is utilized to temporarily immobilize animals, which facilitates the investigation of neural pathways and responses to stimuli by allowing researchers to record electrical activity in their nervous systems smolecule.com. While the primary focus has been on aquatic species, the sedative properties observed in these models suggest a potential for similar effects in other research animal models, although detailed studies specifically on the sedative and immobilizing effects of this compound in a wide range of research animal models were not extensively detailed in the provided information, apart from its known effects in cold-blooded vertebrates nih.gov.

Exploration of Potential Therapeutic Effects beyond Anesthesia

Research into compounds like this compound often includes the exploration of potential therapeutic applications beyond their primary indicated uses ontosight.ai. For this compound, this has involved investigations into its potential analgesic and additional sedative properties ontosight.aiccac.ca.

Assessment of Sedative Applications

This compound is noted for its ability to induce sedation . In the context of fish anesthesia, its high potency and efficacy in inducing sedation are highlighted, even for prolonged procedures while maintaining safety margins . The sedative effects are also leveraged in research to facilitate procedures requiring animal stillness smolecule.com. This compound hydrochloride has been described as having sedative and anxiolytic properties, acting by antagonizing histamine (B1213489) at H1 receptor sites in the brain ontosight.ai. This mechanism suggests a basis for its calming effects on the central nervous system, contributing to its sedative applications ontosight.ai.

Table 1: Summary of this compound's Preclinical Efficacy Findings

| Area of Investigation | Model Organisms | Key Findings | Source(s) |

| Anesthetic Efficacy | Aquatic Vertebrates (Fish) | Potent anesthetic, rapid induction and recovery, more potent than Tricaine (MS222), effective in fresh and salt water. | smolecule.comccac.cacolab.wsresearchgate.net |

| Hypnotic Properties & Induction | Cold-Blooded Organisms (Fish, Frogs, Salamanders) | Potent hypnotic, rapid induction characteristics. | smolecule.comdfo-mpo.gc.ca |

| Sedative and Immobilizing Effects | Fish | Used for temporary immobilization to facilitate neurobiological studies. | smolecule.com |

| Sedative Applications (Beyond Anesthesia) | Inferred from properties | Exhibits sedative and anxiolytic properties via H1 receptor antagonism. | ontosight.ai |

Table 2: Comparison of this compound and Tricaine (MS222) Potency in Aquatic Anesthesia

| Compound | Effective Concentration Range (approximate) | Relative Potency (compared to Tricaine) | Source(s) |

| This compound | 0.5 - 10 mg/L (or ppm) | 10-100 times more potent | smolecule.comccac.cacolab.wsresearchgate.net |

| Tricaine (MS222) | 50 - 1000 mg/L (or ppm) | 1x (reference) | smolecule.comcolab.wsresearchgate.net |

Research into Neurological Disorder Treatment Potential

Research into the therapeutic potential of this compound for neurological disorders appears limited in the provided search results. While some sources broadly mention that compounds like this compound are of interest in pharmacology and medicinal chemistry for potential therapeutic effects, including in the treatment of neurological disorders, specific detailed research findings on this compound itself in this context are not extensively described. ontosight.ai One source mentions that research into this compound focuses on potential applications such as analgesia, sedation, and treatment of neurological disorders, but without providing details of such research. ontosight.ai Another source notes a recent increasing occurrence of etomidate (B1671615) and this compound in the context of neurological research, but this appears to be related to their presence in substances like e-cigarette oil and their potential to cause acquired endocrine disorders that can mimic symptoms of congenital adrenal hyperplasia, rather than therapeutic use for neurological conditions. oup.comoup.comtandfonline.com This suggests that while there might be an awareness of this compound within the field of neurological research, it is not currently highlighted as a primary therapeutic agent for neurological disorders based on the provided information.

Comparative Pharmacological Efficacy with Structurally Similar Imidazole (B134444) Anesthetics

This compound is structurally similar to other imidazole-based anesthetics, notably etomidate and metomidate (B1676513). ccac.caoup.com Comparisons of pharmacological efficacy often focus on their anesthetic properties, particularly in aquatic species where this compound is primarily used.

Studies indicate that this compound exhibits high potency as an anesthetic for fish, being reported as significantly more potent than tricaine methanesulfonate (B1217627) (TMS), another common fish anesthetic. ccac.ca One source states this compound is 10 times more potent than TMS. ccac.ca Effective concentrations of this compound for fish anesthesia are reported to range from 0.5 mg/L to 10 mg/L, considerably lower than the concentrations required for agents like Tricaine (50 to 1,000 parts per million). ccac.casmolecule.com

In comparative studies focusing on anesthetic efficacy in fish, this compound has shown relatively rapid induction times and faster recovery times compared to other agents like MS-222 and benzocaine. For example, one table presented average induction and recovery times for different anesthetic agents in fish:

| Anesthetic Agent | Minimum Effective Concentration (mg/L) | Induction Time (s) | Recovery Time (s) |

| This compound | 89.63 | 23.85 | 18.09 |

| MS-222 | 125 | 115 | 246 |

| Benzocaine | 175 | 175 | 354 |

| Clove Oil | 50 | 115 | 385 |

Note: The minimum effective concentration listed for this compound (89.63 mg/L) in this specific table from the search result appears inconsistent with the ranges (0.5-10 mg/L) mentioned elsewhere in the same result and other sources. ccac.casmolecule.com The lower range is more consistently reported for effective anesthesia in fish.

This compound's low effective concentration is considered an advantage in aquatic settings due to minimized environmental residue compared to agents like TMS. Unlike ketamine, which has broad-spectrum anesthetic effects across species, this compound's action appears more tailored to aquatic species, potentially reducing variability in anesthetic response across different taxa.

Molecular and Cellular Mechanisms of Action of Propoxate

Neurotransmitter Receptor Modulation

Research suggests that propoxate may exert its effects, at least in part, through the modulation of neurotransmitter systems, drawing parallels with the mechanisms of action of other anesthetics. smolecule.comontosight.ai

Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation

By analogy to structurally similar anesthetics like etomidate (B1671615), this compound is thought to modulate the activity of gamma-aminobutyric acid type A (GABA-A) receptors. smolecule.comtandfonline.com The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian central nervous system, and its potentiation leads to increased inhibitory signaling. wikipedia.orgnih.gov this compound hydrochloride has been described as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system, which is associated with sedative and anesthetic effects. wikipedia.org

Ligand Binding Affinity Studies

Specific detailed research findings on the quantitative ligand binding affinity of this compound directly to GABA-A receptors are limited in the available literature. Studies on the binding characteristics of anesthetics often involve complex methodologies, and while the interaction with GABA-A receptors is posited based on structural similarities to compounds like etomidate, precise binding constants or sites for this compound have not been widely reported.

Allosteric Modulation of Receptor Function

This compound is understood to function as a positive allosteric modulator of GABA-A receptors. Positive allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site for the neurotransmitter GABA. wikipedia.orgwikipedia.org Upon binding, these modulators enhance the effect of GABA, typically by increasing the frequency or duration of chloride channel opening when GABA is bound. wikipedia.orgwikipedia.org This increased influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission. wikipedia.orgwikipedia.org

While the general principle of positive allosteric modulation applies, specific details regarding the precise allosteric binding site(s) of this compound on the GABA-A receptor, similar to the characterization available for compounds like propofol (B549288) or benzodiazepines, are not extensively documented. Studies on other anesthetics suggest allosteric binding sites can be located at subunit interfaces within the transmembrane domains. nih.govnih.gov

Influence of Receptor Subunit Isoforms on Modulation Efficacy

The GABA-A receptor is a pentameric complex assembled from a diverse array of subunit isoforms (α1–6, β1–3, γ1–3, δ, ε, π, θ, ρ1–3). wikipedia.orgnih.govnih.govplos.org The specific combination of subunits forming a receptor pentamer significantly influences its pharmacological properties and sensitivity to various modulators. wikipedia.orgnih.govplos.org For instance, the efficacy of modulation by other anesthetics like propofol and etomidate is known to be influenced by the presence and type of beta subunits (β2 and β3) and alpha subunits. nih.govmdpi.comnih.gov

Cellular Signaling Pathways and Receptor Interactions

Information specifically detailing the interaction of this compound with broader cellular signaling pathways and other receptor types beyond neurotransmitter receptors is scarce. While this compound interacts with biological systems in pharmacological contexts, comprehensive studies mapping its effects on various intracellular signaling cascades or its binding to a wide range of receptors have not been found. evitachem.com General anesthetic mechanisms can involve complex interactions with neuronal membranes and proteins, potentially influencing various cellular processes, but specific data for this compound in this regard is lacking. The current understanding primarily focuses on its potential modulation of neurotransmitter receptors, particularly GABA-A receptors, as a key mechanism contributing to its anesthetic properties.

Identification of Molecular Targets Beyond Primary Anesthetic Action

This compound, primarily recognized for its anesthetic properties in cold-blooded vertebrates, exerts its main effect through positive allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor smolecule.comnih.govwikipedia.orgtandfonline.com. This interaction enhances inhibitory neurotransmission in the central nervous system, leading to sedation and anesthesia . However, research and observations suggest potential molecular targets and effects of this compound that extend beyond this primary anesthetic action.

One area where non-anesthetic effects have been observed is in the context of its structural similarity to etomidate, a known inhibitor of steroid 11β-hydroxylase tandfonline.comoup.comoup.com. Case reports involving the misuse of e-cigarette oil containing etomidate, this compound, and isothis compound have indicated that exposure can lead to acquired 11β-hydroxylase deficiency in humans oup.comoup.com. While etomidate is a potent inhibitor of this enzyme, the presence of this compound and isothis compound in these products, coupled with their structural resemblance to etomidate, suggests that this compound may also interact with and potentially inhibit 11β-hydroxylase tandfonline.comoup.comoup.com. This enzyme is crucial in the synthesis of cortisol and aldosterone (B195564) in the adrenal glands, and its inhibition can disrupt steroidogenesis oup.com. Further research is needed to definitively establish the extent and potency of this compound's inhibitory effect on 11β-hydroxylase independent of etomidate.

Another potential molecular target identified for this compound is related to its observed antimicrobial properties, specifically against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes cymitquimica.com. While the exact mechanism remains unclear, studies suggest that this compound may inhibit bacterial growth by binding to fatty acids, which are essential components for cell membrane structure and function in these organisms cymitquimica.com. This interaction with bacterial fatty acids represents a distinct molecular target separate from its effects on the vertebrate nervous system. This compound has not been shown to inhibit gram-negative bacteria like Escherichia coli or Pseudomonas aeruginosa, indicating a degree of specificity in its antimicrobial action and potential target interaction cymitquimica.com.

The exploration of these targets beyond the GABAA receptor highlights the potential for this compound to engage with multiple molecular pathways. While the primary anesthetic mechanism is well-established, the implications of its interaction with enzymes involved in steroid synthesis and its proposed binding to bacterial fatty acids warrant further investigation to fully elucidate the spectrum of this compound's molecular pharmacology.

| Proposed Non-Anesthetic Molecular Target | Associated Effect/Mechanism | Notes |

| Steroid 11β-hydroxylase | Potential inhibition, disrupting steroid synthesis | Observed in context of co-exposure with etomidate; structural analogy |

| Bacterial Fatty Acids | Proposed binding, inhibiting growth in gram-positive bacteria | Mechanism not fully understood; specific to gram-positive species |

Toxicological Assessments of Propoxate

Preclinical Toxicity Profiling and Safety Evaluation in Research Models

Preclinical toxicity profiling involves evaluating the potential for adverse effects of a substance in laboratory models before any potential human exposure. For propoxate, this assessment is predominantly conducted in the context of its use as an anesthetic in research animals, particularly fish smolecule.com.

Investigation of Adverse Effects in Animal Studies

Studies investigating this compound's effects in animal models, primarily fish, have focused on its efficacy as an anesthetic and any associated adverse reactions during induction and recovery. This compound has been reported to be a potent anesthetic in cold-blooded vertebrates, with effective concentrations significantly lower than some traditional agents like Tricaine (B183219) (MS-222) ccac.ca. For instance, effective concentrations of this compound for anesthesia in fish range from 0.5 to 10 parts per million (ppm), compared to 50 to 1,000 ppm for Tricaine .

Research in zebrafish (Danio rerio) has shown that while this compound is effective for anesthesia, it may also exhibit aversive properties . This highlights the importance of considering animal welfare in research applications . Studies have also indicated that this compound does not significantly alter blood chemistry in fish during or after anesthesia . However, caution is advised at higher doses due to potential risks, such as respiratory arrest observed at elevated concentrations in fish ccac.ca. For example, respiratory arrest was noted after 15 minutes at 64 mg/L and after 1 hour at 16 mg/L in studies ccac.ca.

Comparative studies with other anesthetics in fish have provided insights into this compound's profile. A study comparing this compound, MS-222, and Benzocaine (B179285) in zebrafish showed variations in minimum effective concentration, induction time, and recovery time .

| Anesthetic Agent | Minimum Effective Concentration (mg/L) | Induction Time (s) | Recovery Time (s) |

| This compound | 89.63 | 23.85 | 18.09 |

| MS-222 | 125 | 115 | 246 |

| Benzocaine | 175 | - | - |

Another study exploring anesthetics in cephalopods, including this compound, found that this compound was not successful as an anesthetic in the tested octopus species and was toxic even at low concentrations researchgate.net. This suggests species-specific responses to this compound .

Evaluation of Safety Considerations in Research Applications

The safety evaluation of this compound in research applications primarily revolves around its use as an anesthetic for aquatic species smolecule.com. Its rapid induction and recovery times are considered advantageous for short-term procedures, minimizing distress to the animals . The relatively low effective concentrations required for anesthesia in fish also contribute to minimizing environmental residue in aquatic research settings .

However, the observation of aversive properties in zebrafish suggests that while effective for immobilization, the experience of anesthesia with this compound may not be without negative welfare implications for all species . Researchers utilize this compound as a tool for studying nervous system function in fish, leveraging its ability to temporarily immobilize the animals for recording electrical activity smolecule.com. The safety in this context is related to the transient nature of the anesthetic effect and the ability of the animals to recover without apparent long-term health issues, such as maintaining normal feeding behaviors post-anesthesia .

Specific studies are needed to fully understand the potential risks associated with this compound use in research, particularly concerning its effects on neural pathways during anesthesia induction smolecule.com. While some research suggests a good safety profile in fish, further investigation is required to fully understand its potential risks in various research applications and species smolecule.com.

Mechanistic Toxicology Studies

Mechanistic toxicology studies aim to elucidate how a substance interacts with biological systems at the cellular and molecular levels to produce toxic effects slideshare.net. For this compound, research into its mechanism of action has primarily focused on its anesthetic properties, which are linked to interactions with the nervous system smolecule.com. However, the exact mechanisms underlying potential toxic actions are less well-characterized compared to its anesthetic effects smolecule.com.

Elucidation of Cellular and Molecular Mechanisms of Toxic Action

The exact mechanism by which this compound induces anesthesia in fish is not fully understood smolecule.com. Structurally similar anesthetics like etomidate (B1671615) and metomidate (B1676513) are believed to modulate specific neurotransmitter receptors in the brain, and this compound might share a similar mechanism smolecule.com. Etomidate, for example, acts as a positive allosteric modulator on the γ-aminobutyric acid type A (GABAᴀ) receptor, enhancing the effect of this inhibitory neurotransmitter researchgate.net. Given the structural similarity, this compound's effects on neural activity and potential toxicity could involve interactions with similar pathways smolecule.comresearchgate.net.

While the anesthetic mechanism is the primary focus, understanding potential toxic actions at the cellular and molecular levels would involve investigating how this compound interacts with cellular components and biochemical processes. General mechanisms of cellular toxicity can involve interference with cell signaling pathways, oxidative stress, and damage to macromolecules like DNA, RNA, lipids, and proteins nih.govnih.gov. Toxicants can disrupt cell signaling by mimicking or antagonizing natural ligands or by damaging cellular components through the generation of reactive oxygen species (ROS) .

Research into the toxicity of other compounds, such as certain pesticides, has revealed molecular mechanisms involving lipid peroxidation and the generation of ROS, leading to oxidative stress . Some pesticides can also inhibit enzymes like acetylcholinesterase, affecting neurotransmission . While this compound is not a pesticide, its interaction with the nervous system as an anesthetic suggests that investigations into its potential toxic mechanisms could explore similar pathways, particularly concerning neurotransmitter systems and cellular oxidative balance.

Neurotoxicity Investigations and Neurodevelopmental Impacts

This compound's primary effect is on the nervous system to induce anesthesia smolecule.com. This inherent neuroactivity necessitates consideration of potential neurotoxic effects, particularly during development. While specific studies on the neurodevelopmental impacts of this compound were not extensively detailed in the search results, the broader field of toxicology recognizes the exquisite vulnerability of the developing brain to chemical exposures nih.govharvard.edu.

Exposure to neurotoxic chemicals during critical windows of brain development can lead to permanent injury and functional deficits nih.govharvard.edu. Mechanisms of developmental neurotoxicity can involve the disruption of neurotransmitter systems, oxidative stress, and interference with fundamental neurodevelopmental processes like neurogenesis and synaptic formation nih.govharvard.edu. For example, disruption of neurotransmitter systems during brain development has been associated with neurodevelopmental disorders nih.gov.

Given this compound's action on the nervous system, further research would be needed to specifically investigate any potential neurotoxic effects, especially if considering any applications beyond short-term anesthesia in adult research models. The lack of human use data means that understanding potential neurodevelopmental impacts relies heavily on dedicated preclinical studies smolecule.com.

Application of In Vitro and In Silico Predictive Toxicology Approaches

Predictive toxicology utilizes in vitro (cell-based or biochemical assays) and in silico (computational) methods to forecast the potential toxicity of chemicals, aiming to reduce reliance on animal testing and accelerate safety assessments frontiersin.orgresearchgate.netnih.gov. These approaches can complement traditional in vivo studies by providing insights into potential mechanisms of toxicity and prioritizing compounds for further testing frontiersin.orgresearchgate.netwuxiapptec.com.

In vitro methods can involve using cell cultures to assess cytotoxicity, genotoxicity, or interference with specific cellular pathways wuxiapptec.comidea-bio.com. For this compound, in vitro studies could be used to investigate its effects on neuronal cells or other relevant cell types to understand cellular toxicity mechanisms.

In silico approaches, such as quantitative structure-activity relationships (QSAR) and molecular docking, use computational models to predict toxicity based on a chemical's structure and properties researchgate.netmdpi.comlhasalimited.org. QSAR models can correlate structural features of compounds with their biological activity or toxicity endpoints researchgate.netmdpi.com. Molecular docking can simulate how a compound might bind to biological targets, providing insights into potential mechanisms researchgate.net. Given this compound's structural similarity to etomidate and metomidate, in silico methods could potentially be used to predict its interaction with known biological targets of these related compounds smolecule.comiiab.meresearchgate.net.

Predictive toxicology methods are increasingly integrated into safety assessment frameworks to improve efficiency and reduce animal use frontiersin.orgnih.gov. While the search results did not detail specific in vitro or in silico studies conducted on this compound, these methodologies represent valuable tools that could be applied to further characterize its toxicological profile and predict potential hazards based on its structure and known properties.

Risk Assessment Frameworks for Chemical Compounds in Research Contexts

Risk assessment for chemical compounds in research contexts involves a systematic process to evaluate the potential for adverse effects. This process is crucial for ensuring the safety of researchers and the environment. Several frameworks exist to guide this assessment, generally involving key steps such as hazard identification, dose-response assessment, exposure assessment, and risk characterization. gpcregulatory.comslideshare.netnih.gov

Hazard identification involves identifying the inherent toxic properties of a chemical, such as its potential to cause organ toxicity or other adverse effects. gpcregulatory.comslideshare.net For this compound, research indicates its use as an anesthetic in fish and its structural relation to etomidate, a known imidazole (B134444) derivative. iiab.meoup.comoup.com Etomidate is known to affect adrenocortical function by inhibiting 11β-hydroxylase. oup.com While specific detailed toxicological profiles of this compound in research contexts are not extensively documented in the provided search results, its structural similarity to etomidate suggests that potential interactions with similar biological pathways could be a consideration in hazard identification.

Dose-response assessment aims to establish the relationship between the amount of exposure to a chemical and the likelihood and severity of adverse effects. gpcregulatory.comslideshare.netnih.gov This step often utilizes data from in vitro studies, animal studies, or computational models. gpcregulatory.comslideshare.netresearchgate.net

Exposure assessment estimates the magnitude, frequency, and duration of potential exposure to the chemical in a specific context, such as a research laboratory. gpcregulatory.comslideshare.netnih.gov This involves considering how researchers might come into contact with the substance (e.g., inhalation, dermal contact, ingestion).

Frameworks for chemical risk assessment in research laboratories often need to be adaptable due to the variable nature of research activities compared to industrial settings. acs.org They should provide methodologies for gathering and analyzing hazard information, recognizing the value of input from experienced individuals, and being applicable to routine protocols, modifications, and entirely new activities. acs.org

New Approach Methodologies (NAMs), including in silico and in vitro methods, are increasingly being incorporated into chemical safety assessment frameworks to provide more efficient and ethical ways to evaluate potential hazards. researchgate.netnih.govresearchgate.netmdpi.com These methods can help predict toxicity endpoints and understand mechanisms of action, contributing valuable data for risk assessment. researchgate.netmdpi.com

While specific detailed research findings on this compound's toxicological assessment within a formal risk assessment framework for research contexts are limited in the provided information, the general principles of chemical risk assessment frameworks apply. The process involves a structured evaluation of potential hazards and exposures to inform safe practices.

Interactive Data Table 1: Key Steps in Chemical Risk Assessment Frameworks

| Step | Description | Relevance to Research Contexts |

| Hazard Identification | Identifying the inherent toxic properties of a chemical. gpcregulatory.comslideshare.net | Understanding the potential adverse effects of chemicals used in experiments. |

| Dose-Response Assessment | Evaluating the relationship between the dose of a chemical and the severity of its effects. gpcregulatory.comslideshare.netnih.gov | Determining safe exposure levels or concentrations for experimental procedures. |

| Exposure Assessment | Estimating the amount of exposure likely to occur. gpcregulatory.comslideshare.netnih.gov | Assessing potential routes and levels of exposure for researchers handling chemicals. |

| Risk Characterization | Combining hazard and exposure information to estimate overall risk. gpcregulatory.comslideshare.netnih.gov | Informing safety protocols and risk management decisions for laboratory work. |

Interactive Data Table 2: Data Sources for Chemical Risk Assessment

| Source Type | Examples | Contribution to Risk Assessment |

| Public Scientific Databases | PubChem, EPA Comptox, SciFinder evalueserve.comnih.gov | Provide information on chemical identity, properties, and known toxicological data. evalueserve.com |

| Scientific Literature | Peer-reviewed studies, reviews gpcregulatory.comevalueserve.com | Offer detailed research findings on toxicity, mechanisms, and experimental data. gpcregulatory.comevalueserve.com |

| In Vitro Testing Data | Cell-based assays gpcregulatory.commdpi.com | Provide data on cellular responses and potential toxicity mechanisms. mdpi.com |

| In Silico Predictions | Computational toxicology models researchgate.netmdpi.com | Offer predictions of toxicity endpoints and properties based on chemical structure. researchgate.netmdpi.com |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Propoxate

Elucidation of Structural Determinants for Pharmacological Potency

The pharmacological potency of a compound is intrinsically linked to specific features of its chemical structure that interact with biological targets creative-biolabs.comgardp.org. SAR studies aim to pinpoint these crucial structural determinants. For Propoxate, its core structure includes an imidazole (B134444) ring, a phenylethyl group, and a propyl ester ontosight.ai. Modifications to these moieties can significantly impact its interaction with biological systems and, consequently, its activity. While detailed research findings specifically on this compound's structural determinants for pharmacological potency are limited in the provided search results, the general principles of SAR apply. Analyzing a series of this compound analogs with systematic variations in each part of the molecule (imidazole substitution, modifications to the phenylethyl group, or changes in the ester moiety) would be necessary to elucidate which structural features are critical for its observed or potential biological effects. These studies often involve synthesizing a library of related compounds and evaluating their biological activity to establish correlations between structural changes and potency creative-biolabs.comgardp.org.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity ontosight.ainumberanalytics.comntu.edu.sgnih.gov. Different stereoisomers of a compound can exhibit vastly different pharmacological profiles, including variations in potency, efficacy, and even adverse effects numberanalytics.comntu.edu.sg. This compound, with its (R)-configuration indicated in some descriptions, possesses defined stereocenters, which can affect its biological activity and interactions ontosight.aifda.gov. The provided information notes that this compound is listed as racemic in one instance, while an (R)-isomer is also referenced ontosight.aifda.govnih.gov. The presence of stereoisomers implies that the biological activity of this compound could be attributed primarily to one specific enantiomer, or that different stereoisomers might possess distinct activities or metabolic fates ntu.edu.sgnih.gov. Studies investigating the individual stereoisomers of this compound would be crucial to understand the impact of stereochemistry on its biological activity profile. Such research often involves the synthesis and testing of pure enantiomers to compare their potency and effects numberanalytics.comnih.gov.

Rational Design of this compound Analogs for Optimized Activity and Selectivity

Rational design of analogs is a key strategy in medicinal chemistry to optimize the activity and selectivity of a lead compound creative-biolabs.comgardp.org. Based on SAR and QSAR insights, researchers can design and synthesize new molecules structurally related to this compound with the aim of enhancing desired biological effects or reducing undesired ones creative-biolabs.com. This involves making targeted modifications to the this compound structure based on the understanding of how different functional groups and structural features influence activity gardp.org. For example, if SAR studies reveal that a particular part of the molecule is crucial for binding to a biological target, analogs could be designed to strengthen this interaction. Similarly, if modifications to a specific group lead to reduced off-target effects, these changes can be incorporated into new analog designs. The goal is to create compounds with improved potency, better selectivity for a particular target, enhanced pharmacokinetic properties, or reduced toxicity jocpr.com.

Computational Chemistry and Molecular Modeling in SAR/QSAR

Computational chemistry and molecular modeling are indispensable tools in modern SAR/QSAR studies, providing insights that complement experimental approaches creative-biolabs.comnih.govjocpr.comroutledge.comnih.gov. These methods allow researchers to analyze molecular structures, predict properties, simulate interactions with biological targets, and build predictive models of biological activity creative-biolabs.comnih.govmdpi.comjocpr.comnih.govcas.orgredalyc.org.

Development of Predictive Models for Bioactivity

Predictive models for bioactivity are developed using computational techniques, often employing statistical methods and machine learning algorithms mdpi.comjocpr.comresearchgate.netnih.govcas.orgsemanticscholar.org. QSAR models, for instance, establish mathematical relationships between molecular descriptors (numerical representations of chemical structure and properties) and biological activity data mdpi.comwikipedia.orgjocpr.com. These models can then be used to predict the activity of new, untested this compound analogs before they are synthesized and experimentally evaluated mdpi.comwikipedia.orgjocpr.comcas.org. This in silico screening process can significantly accelerate the drug discovery pipeline by prioritizing compounds with a higher probability of desired activity jocpr.comcas.org. The development of robust predictive models requires high-quality data on the biological activity of a series of compounds and careful selection and validation of molecular descriptors and modeling techniques mdpi.comcas.orgsemanticscholar.org.

Molecular Docking Analysis of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound or its analogs) when bound to a biological target, such as a protein receptor or enzyme nih.govredalyc.orgnih.gov. By simulating the interaction between the ligand and the target at an atomic level, docking analysis can provide insights into the key residues involved in binding, the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions), and the binding affinity nih.govredalyc.orgnih.gov. For this compound, molecular docking could be used to predict how it might interact with potential biological targets, helping to understand its mechanism of action and guiding the design of analogs with improved binding characteristics. nih.govredalyc.orgnih.gov.

Molecular Dynamics Simulations for Ligand-Protein Stability

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time nih.govcolab.ws. In the context of SAR/QSAR, MD simulations can be used to study the dynamic behavior of a ligand-protein complex, providing information about the stability of the complex and the conformational changes that occur upon binding nih.gov. While molecular docking provides a static snapshot of the potential binding pose, MD simulations offer a more realistic representation of the binding event and the stability of the resulting complex in a dynamic environment nih.gov. For this compound and its analogs, MD simulations could help assess the stability of their predicted binding poses with target proteins, providing further validation for docking results and offering insights into how structural modifications might affect the longevity of the ligand-target interaction nih.gov.

Metabolism and Biotransformation of Propoxate

Metabolic Fate in Biological Systems

In biological systems, xenobiotics, including pharmaceutical compounds and other foreign substances, undergo biotransformation to facilitate their elimination. openaccessjournals.comnutrilink.co.uk This process primarily occurs in the liver but can also take place in other tissues such as the kidneys, intestines, lungs, and skin. nih.gov The main purpose of biotransformation is to convert lipophilic compounds into more hydrophilic ones, making them readily excretable in urine or bile. nutrilink.co.uk Without this metabolic conversion, lipophilic xenobiotics can accumulate in tissues, potentially leading to toxicity. nutrilink.co.uk

Biotransformation can result in detoxification, where metabolites are less toxic than the parent substance, or bioactivation, where metabolites exhibit greater toxicity. libretexts.org It can also play a role in activating prodrugs into their therapeutically active forms. openaccessjournals.comnih.gov The rate and extent of biotransformation can be influenced by various factors, including species, age, gender, genetic variability, nutrition, disease, exposure to other chemicals, and the dose level. libretexts.org

Enzymatic Biotransformation Pathways

The biotransformation of xenobiotics typically involves two main phases: Phase I and Phase II reactions. nutrilink.co.uknih.gov Phase I reactions introduce or expose functional groups on the parent compound through processes like oxidation, reduction, and hydrolysis. nih.govlibretexts.org These reactions are primarily catalyzed by enzymes such as Cytochrome P450s (CYPs), Flavin-Containing Monooxygenases (FMOs), and esterases. openaccessjournals.com Phase II reactions involve the conjugation of the Phase I metabolites (or sometimes the parent compound directly) with endogenous molecules such as glucuronic acid, sulfate, glutathione, or amino acids. openaccessjournals.comnih.gov These conjugation reactions, catalyzed by enzymes like UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), and N-Acetyltransferases (NATs), increase the water solubility of the metabolites, promoting their excretion. openaccessjournals.com

Contribution of Other Drug-Metabolizing Enzymes

Beyond the prominent role of Cytochrome P450 enzymes, other drug-metabolizing enzymes contribute significantly to the biotransformation of xenobiotics, including Propoxate. Carboxylesterase enzymes (CESs), for instance, are important for catalyzing hydrolysis reactions, a pathway involved in the metabolism of approximately 20% of marketed drugs. nih.gov Hydrolysis is also crucial for the conversion of many prodrugs into their active forms. nih.gov

Phase II enzymes, such as UDP-Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-Transferases (GSTs), and N-Acetyltransferases (NATs), are responsible for conjugation reactions. openaccessjournals.comajpps.org These enzymes attach polar endogenous molecules to the drug or its Phase I metabolites, increasing their water solubility and facilitating excretion. openaccessjournals.comnih.gov Methyltransferases, including catechol-O-methyltransferases (COMT) and thiopurine S-methyltransferases (TPMT), catalyze the transfer of methyl groups to various compounds. ajpps.org

While the search results specifically mention hydrolysis, dealkylation, dehydrogenation, and glucuronidation as main metabolic pathways for this compound and its analogs, this indicates the likely involvement of esterases (for hydrolysis) and UGTs (for glucuronidation), in addition to CYPs (for dealkylation and dehydrogenation). researchgate.net

Identification and Characterization of this compound Metabolites

The identification and characterization of metabolites are crucial steps in understanding the metabolic fate of a compound. Metabolomics, the comprehensive study of metabolites within a biological sample, plays a key role in this process. evotec.commetabolon.com Techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS) are commonly used for metabolic profiling and metabolite identification. researchgate.netmetabolon.com

Studies investigating the metabolism of this compound and its analogs in biological models have successfully identified and characterized its metabolites. For example, one study using LC-HRMS detected six metabolites of this compound. researchgate.netscilit.com The main metabolic pathways identified included hydroxylation, dealkylation, dehydrogenation, and glucuronidation. researchgate.net The identification of metabolites often involves comparing spectral data obtained from biological samples with those of authentic chemical standards or using computational strategies to predict and identify unknown compounds based on their spectral characteristics and fragmentation patterns. novelgenetech.com

Specific metabolites identified in studies involving this compound and its analogs include etomidate (B1671615) acid and metomidate (B1676513), which were detected after the metabolism of all four tested substances (etomidate, metomidate, this compound, and isothis compound). researchgate.net Monohydroxylated metabolites have also been suggested as metabolic biomarkers for etomidate and its analogs. researchgate.net

Comparative Metabolism Studies in Diverse Biological Models

Comparative metabolism studies across different biological models are essential for understanding potential species differences in drug metabolism and for selecting appropriate animal models for toxicological assessments. europa.euevotec.comeuropa.eu These studies aim to evaluate whether the metabolites formed in human systems are also present at comparable levels in the animal species used in toxicological studies. europa.eu This helps ensure that the potential toxicity of human metabolites is adequately covered by animal data. europa.eu

In vitro comparative metabolism studies, often using primary hepatocytes, are recommended to identify unique or disproportionate human metabolites early in the drug development process. europa.euevotec.com Techniques like LC-HRMS are employed to analyze metabolite profiles in different species. researchgate.net

Studies on the metabolism of this compound and its analogs have been conducted in diverse biological models, including human liver microsomes (HLMs) and zebrafish. researchgate.net Comparing the metabolic profiles in these models provides insights into the similarities and differences in how this compound is processed.

Zebrafish as a Model for Human-Like Metabolism Investigations

The zebrafish (Danio rerio) has emerged as a valuable model organism for studying xenobiotic metabolism, including drug metabolism. researchgate.netnih.govnih.gov This is due in part to the significant genetic similarity between zebrafish and humans, with approximately 70% of human genes having a zebrafish ortholog. researchgate.netnih.govresearchgate.net Many key enzymes involved in drug metabolism, such as cytochrome P450s, have direct orthologs in zebrafish, suggesting that their metabolic profiles may be similar to those in mammals. researchgate.netnih.govresearchgate.net

Zebrafish possess the major organs required for metabolic control, including a functional liver where significant drug metabolism occurs. nih.govexplorationpub.com Both larval and adult zebrafish express and utilize major drug-metabolizing enzymes. nih.govexplorationpub.com Studies have shown that zebrafish can produce metabolites similar to those found in humans for various substances. researchgate.netnih.govresearchgate.net For instance, studies on etomidate and its analogs, including this compound, have utilized zebrafish as an in vivo metabolism model. researchgate.net These studies have demonstrated that zebrafish can produce a range of metabolites, with main metabolic pathways aligning with those observed in human liver microsomes, such as hydroxylation, dealkylation, dehydrogenation, and glucuronidation. researchgate.net

While species differences exist, the ability of zebrafish to generate human-like metabolites makes them a promising tool for initial metabolism assessments and for identifying potential metabolites that warrant further investigation. researchgate.netnih.gov

Metabolites of this compound and Analogs Detected in a Comparative Study researchgate.netscilit.com

| Compound | Number of Metabolites Detected | Main Metabolic Pathways |

| Metomidate | 8 | Hydroxylation, Dealkylation, Dehydrogenation, Glucuronidation |

| Etomidate | 11 | Hydroxylation, Dealkylation, Dehydrogenation, Glucuronidation |

| This compound | 6 | Hydroxylation, Dealkylation, Dehydrogenation, Glucuronidation |

| Isothis compound | 10 | Hydroxylation, Dealkylation, Dehydrogenation, Glucuronidation |

Note: This table summarizes findings from a specific comparative metabolism study involving zebrafish and human liver microsomes. researchgate.netscilit.com

Drug Drug Interaction Studies Involving Propoxate

Pharmacodynamic Interaction Mechanisms

Pharmacodynamic interactions occur when the effects of one drug on the body are altered by the presence of another drug, without necessarily changing the concentration of either drug. These interactions can result in synergistic (combined effect is greater than the sum of individual effects) or antagonistic (combined effect is less than the sum of individual effects) outcomes.

Analysis of Synergistic Effects with Concomitant Agents

Specific detailed research findings on synergistic effects involving Propoxate and concomitant agents are limited in the available literature. While the concept of synergistic effects in chemical mixtures is a subject of research in various fields, such as pesticide toxicity, surfactant behavior, and combination therapies for diseases like cancer, studies specifically analyzing synergistic effects of this compound with other drugs were not identified in the search results. researchgate.netfrontiersin.orgbioanalysis-zone.comnih.govresearchgate.netmdpi.com The anesthetic properties of this compound in fish have been investigated, but reports detailing synergistic anesthetic effects with other compounds were not found. smolecule.comresearchgate.netccac.caresearchgate.netup.ptcore.ac.uk

Investigation of Antagonistic Effects with Other Compounds

Similarly, detailed investigations into antagonistic effects involving this compound and other compounds are not extensively documented in the provided search results. Antagonistic interactions occur when the effect of one compound opposes the action of another. While general principles of antagonism are understood in pharmacology and toxicology, specific studies demonstrating antagonistic effects of this compound with other drugs in research settings were not identified. researchgate.netresearchgate.netresearchgate.netnih.gov Research on the anesthetic use of this compound in fish did not yield specific data on antagonistic interactions with other anesthetic agents or compounds. researchgate.netccac.caresearchgate.netup.ptcore.ac.uk

Pharmacokinetic Interaction Mechanisms

Pharmacokinetic interactions involve alterations in the absorption, distribution, metabolism, or excretion (ADME) of a drug due to the presence of another substance. These changes can affect the concentration of the drug at its site of action and thus influence its effects. bioanalysis-zone.comresearchgate.netallucent.comnih.govevotec.comnih.gov

Influence on Drug Disposition: Absorption, Distribution, and Excretion

Modulation of Drug-Metabolizing Enzyme Activity

One significant potential pharmacokinetic interaction mechanism involving this compound relates to its structural similarity to etomidate (B1671615). Etomidate is a known inhibitor of 11β-hydroxylase (CYP11B1), an enzyme involved in cortisol synthesis. nih.govwikipedia.orgresearchgate.netguidetopharmacology.org A case study reported acquired 11β-hydroxylase deficiency in a patient exposed to e-cigarette oil containing etomidate and its analogues, including this compound and isothis compound. nih.govoup.comoup.com This finding suggests that this compound, similar to etomidate, may also inhibit 11β-hydroxylase activity. nih.gov Inhibition of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, can lead to increased plasma concentrations of drugs metabolized by these enzymes, potentially increasing their effects or toxicity. researchgate.netcore.ac.ukallucent.comnih.govwikipedia.org While 11β-hydroxylase is primarily involved in steroid synthesis, its inhibition by this compound could potentially affect the metabolism of other compounds that are substrates for this enzyme, although this is less common than interactions involving major drug-metabolizing CYPs like CYP3A4, CYP2D6, etc. researchgate.netcore.ac.ukwikipedia.org

Detailed research findings on this compound's modulation of other drug-metabolizing enzymes (e.g., major CYP isoforms) were not found in the search results. Research on enzyme induction and inhibition is crucial for predicting and managing drug interactions. researchgate.netcore.ac.ukallucent.comnih.govwikipedia.org

Clinical Relevance and Implications of Observed Interactions in Research Settings

The clinical relevance of drug interactions is assessed based on the potential for adverse outcomes or loss of therapeutic efficacy. guidetopharmacology.orgendocrine-abstracts.org In research settings, understanding potential interactions is important for study design, data interpretation, and ensuring the welfare of research subjects, particularly in animal studies where this compound is used as an anesthetic. smolecule.comresearchgate.netccac.caresearchgate.netup.ptcore.ac.uk

The most notable observed interaction with potential clinical relevance, albeit in a context outside of controlled drug administration, is the association of this compound exposure via e-cigarettes with acquired 11β-hydroxylase deficiency in a human case. nih.govoup.comoup.com This finding highlights the potential for this compound to disrupt steroid synthesis, an effect consistent with the known pharmacology of its analogue, etomidate. nih.govwikipedia.orgresearchgate.netguidetopharmacology.org

Beyond this specific case, detailed information on the clinical implications of this compound's interactions with other agents in controlled research settings, such as studies in fish anesthesia or other potential research applications, is limited in the provided search results. While drug interactions are a significant concern in both human and veterinary medicine, specific research findings on clinically relevant interactions involving this compound were not extensively documented. guidetopharmacology.orgendocrine-abstracts.org

Due to the limited specific research on this compound's drug-drug interactions, detailed data tables illustrating synergistic or antagonistic effects with concomitant agents or comprehensive pharmacokinetic interaction profiles are not available from the search results. The primary interaction mechanism suggested by the literature is the potential for 11β-hydroxylase inhibition, inferred from its structural similarity to etomidate and the observed effect in a human exposure case.

Advanced Analytical and Research Methodologies for Propoxate Studies

Chromatographic and Spectrometric Techniques for Quantification and Identification

Chromatographic and spectrometric techniques are indispensable tools for the precise quantification and identification of propoxate in complex matrices. These methods allow researchers to isolate, detect, and measure the concentration of this compound and its related compounds, providing critical data for pharmacokinetic studies, metabolic analyses, and research model evaluations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique widely applied in the analysis of this compound and its analogues. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. UHPLC-MS/MS methods have been developed and validated for the determination and quantification of this compound, along with etomidate (B1671615), etomidate acid, metomidate (B1676513), and isothis compound, in human hair nih.govnih.govresearchgate.net.

Validation studies for LC-MS/MS methods have demonstrated robust performance characteristics. For instance, a validated UHPLC-MS/MS method showed low limits of quantification (LOQs) ranging from 5 to 20 pg/mg for these compounds in hair samples nih.gov. Linear calibration curves were achieved within the range of LOQs to 1000 pg/mg, with average correlation coefficients (r) exceeding 0.999 nih.govresearchgate.net. The method also exhibited acceptable intra-day and inter-day precision (<15%) and trueness (bias, -10.9% to 14.4%) nih.govresearchgate.net. Matrix effects ranged from 46.9% to 94.2%, and extraction recovery rates were between 84.5% and 105% nih.gov.

LC-MS/MS techniques, including LC-LTQ-Orbitrap MS, have also been employed to explore the fragmentation rules and characteristic ions of this compound and its structural analogues under different ionization modes, providing valuable data for their identification and structural prediction researcher.lifedoaj.org. Predicted LC-MS/MS spectra for this compound are available, aiding in its identification contaminantdb.ca. LC-MS/MS has also been used in pharmacokinetic and bioavailability analyses of this compound in animal models dntb.gov.ua.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is another essential technique utilized in the study of this compound. GC-MS methodologies allow for the separation and identification of volatile and semi-volatile compounds based on their mass fragmentation patterns. GC-MS has been used to obtain mass spectra and ion chromatograms of this compound, etomidate, metomidate, and isothis compound nih.govresearchgate.net. High-resolution GC-Q/Orbitrap MS has been applied to analyze these compounds and obtain their high-resolution mass spectra researcher.lifedoaj.org.

Under electron impact (EI) ion source mode, this compound, along with etomidate, metomidate, and isothis compound, produce molecular ions and common fragment ions. Additionally, this compound and isothis compound exhibit characteristic fragment ions at m/z 216.089 3 doaj.org. These distinct fragmentation patterns are crucial for the unambiguous identification of this compound using GC-MS.

In Vitro and In Vivo Research Models for Anesthetic and Neuropharmacological Evaluation

Research into the anesthetic and neuropharmacological properties of this compound relies on a variety of in vitro and in vivo research models. These models provide controlled environments to study the effects of this compound on biological systems, from cellular interactions to complex behavioral responses in living organisms.

Utilization of Zebrafish Models for Nervous System Function Research

Zebrafish (Danio rerio) have emerged as a valuable vertebrate model organism for studying nervous system function and evaluating the effects of compounds like this compound smolecule.comnih.govnih.govmdpi.comki.senih.gov. The zebrafish nervous system shares considerable genetic and structural similarities with that of mammals, making it a relevant model for neuropharmacological research nih.govmdpi.comnih.gov.

Zebrafish models are particularly useful for assessing the impact of drugs on neural development and function nih.gov. Their transparency during early developmental stages allows for direct observation of neural structures, and their small size and high fecundity are advantageous for high-throughput screening applications nih.gov. Studies using zebrafish have investigated the aversive properties of various anesthetics, including this compound, highlighting the importance of considering animal welfare in research nih.gov.